molecular formula C13H22N4O2S B2419302 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide CAS No. 1235013-97-4

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide

Cat. No.: B2419302
CAS No.: 1235013-97-4
M. Wt: 298.41
InChI Key: RJUHVXMZCCYYHH-UHFFFAOYSA-N
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Description

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C13H22N4O2S and its molecular weight is 298.41. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Sulfonamides, including those similar to N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide, have been explored for their role as terminators in cationic cyclizations, facilitating the formation of pyrrolidines and homopiperidines. This approach offers a route to polycyclic systems with potential applications in material science and pharmaceutical synthesis. The mechanism involves the use of trifluoromethanesulfonic acid as a catalyst, indicating sulfonamides' utility in synthetic chemistry for inducing specific cyclization reactions and forming complex molecular architectures (Haskins & Knight, 2002).

Antimicrobial Activity

Sulfonamide derivatives have been synthesized for antimicrobial evaluation, including those structurally related to the compound . These compounds have shown varying degrees of antimicrobial activity, which underscores the potential of sulfonamide-based compounds in developing new antibacterial agents. The structure-activity relationship (SAR) studies highlight the importance of the sulfonamide moiety in contributing to antimicrobial efficacy (Fadda, El-Mekawy, & AbdelAal, 2016).

Material Science

Sulfonamide compounds have also found applications in material science, particularly in the synthesis of metal coordination polymers. These polymers exhibit catalytic properties for organic transformations, such as the Biginelli reaction under solvent-free conditions, demonstrating the versatility of sulfonamide derivatives in catalysis and material synthesis. Such materials could have implications for green chemistry and the development of new catalytic processes (Wang et al., 2015).

Pharmaceutical Applications

In the pharmaceutical domain, N-alkylated arylsulfonamides, a category to which our compound of interest may belong, have been investigated for their selectivity towards specific receptors, such as the 5-HT7 receptor. This research indicates the potential of sulfonamide derivatives in designing drugs with targeted action, such as antidepressants or agents with cognitive-enhancing properties, showcasing the role of sulfonamide chemistry in medicinal research (Canale et al., 2016).

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c1-2-10-20(18,19)16-11-12-4-8-17(9-5-12)13-14-6-3-7-15-13/h3,6-7,12,16H,2,4-5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUHVXMZCCYYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.